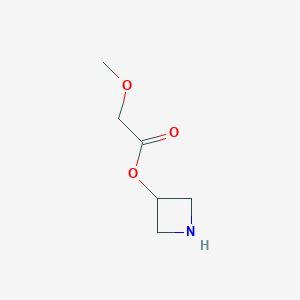

3-Azetidinyl 2-methoxyacetate

Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Contemporary Organic Synthesis

The journey of azetidine chemistry began with early, often challenging, synthetic efforts. As a four-membered nitrogen-containing heterocycle, the inherent ring strain of azetidine presented a significant hurdle to its efficient preparation. bham.ac.uk For a considerable period, azetidines received less attention compared to their five- and six-membered counterparts like pyrrolidines and piperidines, primarily due to the lack of general and reliable synthetic methodologies. researchgate.net However, the past few decades have witnessed a remarkable surge in the development of novel synthetic routes, transforming azetidines from chemical curiosities into readily accessible building blocks for organic synthesis. chemrxiv.org This resurgence is largely driven by the recognition of the azetidine moiety as a key component in a variety of biologically active molecules and its ability to impart desirable physicochemical properties in drug discovery programs. researchgate.netchemrxiv.org Modern synthetic methods, including photochemical modifications and various cycloaddition reactions, have enabled access to a diverse array of substituted azetidines, solidifying their importance in contemporary medicinal chemistry. chemrxiv.org

Structural Significance within the Four-Membered Nitrogen Heterocycle Class

Azetidine is a thermodynamically stable, four-membered nitrogen-containing heterocycle. bham.ac.uk Its structure, characterized by bond angles deviating significantly from the ideal tetrahedral angle, results in considerable ring strain. This inherent strain is not a liability but rather a key feature that dictates its reactivity and conformational behavior. The puckered conformation of the azetidine ring allows for the pseudo-axial and pseudo-equatorial positioning of substituents, influencing their interactions with biological targets. The nitrogen atom within the ring introduces a site for hydrogen bonding and can significantly impact the molecule's polarity and basicity. Compared to other four-membered heterocycles, the presence of the nitrogen atom provides a handle for further functionalization and modulation of the ring's electronic properties. This unique combination of strain, conformation, and the presence of a heteroatom makes the azetidine scaffold a compelling choice for the design of novel bioactive compounds. acs.org

Rationale for Dedicated Academic Research on 3-Azetidinyl 2-Methoxyacetate

While extensive research on the broader class of substituted azetidines is well-documented, dedicated academic research focusing specifically on this compound is less prevalent in publicly available literature. The rationale for its study, however, can be inferred from the individual contributions of its constituent parts. The combination of a structurally significant azetidine core with a functionally relevant methoxyacetate (B1198184) ester moiety presents a molecule with potential applications in medicinal chemistry.

The azetidine ring can serve as a rigid scaffold, holding appended functional groups in a well-defined spatial orientation. This is a critical aspect in the design of compounds that interact with specific binding pockets of proteins. The methoxyacetate group, in turn, can modulate the compound's solubility and electronic properties. Research into this specific compound would likely aim to explore its synthesis, characterize its physicochemical properties, and evaluate its potential as a building block for more complex molecules. The exploration of novel combinations of established pharmacophores, such as the azetidine ring and various ester groups, is a common strategy in the quest for new drug candidates. acs.orgacs.org

Data Tables

Table 1: Physicochemical Properties of Related Moieties

| Moiety | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Methoxyacetic acid | C3H6O3 | 90.08 | -0.3 |

| Methoxyacetate | C3H5O3- | 89.07 | - |

| Methyl hydroxy(methoxy)acetate | C4H8O4 | 120.10 | -0.2 |

Data sourced from PubChem and ChemSrc. nih.govchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-4-6(8)10-5-2-7-3-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWTUBCMLHWZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azetidinyl 2 Methoxyacetate

Strategies for the Construction of the Azetidine (B1206935) Core Precursor

The inherent ring strain of azetidines necessitates specialized synthetic methods for their construction. Key strategies focus on the formation of the heterocyclic ring from acyclic precursors.

Ring-closing reactions are the most common and direct approaches to building the azetidine skeleton. These methods involve forming a crucial carbon-nitrogen bond to close the four-membered ring.

Intramolecular SN2 reactions are a foundational strategy for azetidine ring formation. frontiersin.org This approach typically involves a γ-substituted amine, where the nitrogen atom acts as a nucleophile, displacing a leaving group at the C3 position to form the ring. Common precursors include 1,3-amino alcohols and 1,3-haloamines. frontiersin.orgacs.org

In the case of 1,3-amino alcohols, the hydroxyl group must first be converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates the intramolecular nucleophilic substitution by the amine to yield the azetidine. frontiersin.org An efficient method involves using N,N'-carbonyldiimidazole to activate the hydroxyl group, which tolerates a wide variety of functional groups. acs.org Similarly, 1,3-haloamines can undergo cyclization, often promoted by a base, to directly form the azetidine ring. organic-chemistry.org

| Precursor Type | Leaving Group | Typical Reagents | Yield Range | Ref |

| 1,3-Amino Alcohol | Mesylate (OMs) | MsCl, Base (e.g., K₂CO₃) | 54-84% | u-tokyo.ac.jp |

| 1,3-Amino Alcohol | Imidazolylsulfonate | N,N'-Carbonyldiimidazole | Good | acs.org |

| 1,3-Dihalide + Amine | Halogen (e.g., Br) | Base, Microwave | Good | organic-chemistry.org |

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient methods for synthesizing functionalized azetidines. nih.govrsc.org This reaction involves the excitation of an imine component by UV light, which then undergoes cycloaddition with an alkene. nih.gov However, the application of this reaction has faced challenges, such as the competing E/Z isomerization of the imine upon excitation, which is a non-productive relaxation pathway. nih.govrsc.org

To overcome these limitations, most successful examples have historically used cyclic imines to prevent isomerization. nih.govrsc.org Recent advancements have enabled the use of acyclic imines and visible light-mediated processes through triplet energy transfer catalysis. nih.govacs.org These methods often rely on matching the frontier molecular orbital energies of the alkene and the imine equivalent (like an oxime) to promote the desired [2+2] cycloaddition over competing reactions. nih.gov Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been developed to access diverse azetidine scaffolds. nih.govrsc.org

| Imine Type | Alkene Type | Conditions | Yield Range | Ref |

| Cyclic Imine (3-ethoxyisoindolone) | Unactivated Alkenes | UV light | 26-40% | rsc.org |

| Acyclic N-(arylsulfonyl)imines | Styrenyl Alkenes | 365 nm UV light | 20-83% | rsc.org |

| Acyclic Oximes | Activated Alkenes | Visible light, Photocatalyst | Good | nih.govthieme-connect.com |

| Intramolecular (tethered imine-alkene) | N/A | Direct or sensitized excitation | 80-85% | nih.govrsc.org |

Radical cyclizations offer a distinct pathway to azetidines. A notable example is the anti-Baldwin 4-exo-dig radical cyclization of ynamides. northeastern.edunih.gov This type of cyclization was historically considered unfavorable according to Baldwin's rules. northeastern.eduresearchgate.net However, recent methodologies have demonstrated its viability.

This strategy often employs a copper photoredox catalyst under visible light irradiation. northeastern.edunih.gov The reaction proceeds by generating a radical that attacks the alkyne moiety of the ynamide in a 4-exo-dig fashion, leading to the formation of the four-membered ring with high regioselectivity. nih.govresearchgate.net This method is effective for a range of ynamide substrates and provides access to functionalized azetidines that are valuable building blocks in medicinal chemistry. nih.govresearchgate.net

| Substrate | Catalyst System | Conditions | Key Feature | Ref |

| N-iodoethyl-ynamide | [Cu(bcp)DPEphos]PF₆, Amine | Blue LEDs, MeCN, r.t. | Complete 4-exo-dig regioselectivity | researchgate.net |

| Various Ynamides | Heteroleptic Copper Complex, Amine | Visible light irradiation | General and efficient for azetidine synthesis | northeastern.edunih.gov |

Transition metals, particularly copper, play a significant role in modern azetidine synthesis. the-innovation.org Copper-catalyzed methods are diverse and include radical annulations, cyclizations of ynamides (as mentioned above), and rearrangements. the-innovation.orgacs.orgnih.gov

One approach is the photo-induced copper-catalyzed [3+1] radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.gov In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov Another copper(I)-catalyzed method involves a tandem nih.govchemicalbook.com-rearrangement and 4π-electrocyclization of O-propargylic oximes to produce azetidine nitrones. acs.org These copper-based strategies highlight the versatility of transition metal catalysis in constructing strained ring systems under mild conditions. the-innovation.orgacs.org

| Reaction Type | Substrates | Catalyst | Mechanism Highlights | Ref |

| [3+1] Radical Annulation | Aliphatic Amines, Alkynes | Copper complex | Photo-induced, 1,5-HAT, 4-exo-trig cyclization | the-innovation.orgnih.gov |

| Rearrangement/Electrocyclization | O-propargylic oximes | Copper(I) / 2-aminopyridine | Tandem nih.govchemicalbook.com-rearrangement, 4π-electrocyclization | acs.org |

| Boryl Allylation | Azetines, Bis(pinacolato)diboron, Allyl phosphates | Cu/bisphosphine | Enantioselective difunctionalization | acs.org |

Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), have emerged as effective Lewis acid catalysts for the synthesis of azetidines from cis-3,4-epoxy amines. nih.govnih.gov This method involves the intramolecular aminolysis of the epoxide, where the amine nucleophile attacks the C3 position of the epoxide, leading to a regioselective ring-opening and subsequent formation of a 3-hydroxyazetidine derivative. nih.govfrontiersin.org

The reaction proceeds in high yields and exhibits excellent tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgbohrium.com The regioselectivity of the aminolysis (attack at C3 for cis-epoxides to form azetidines versus C4 for trans-epoxides to form pyrrolidines) is a key feature of this methodology, believed to be controlled by the coordination of the lanthanide catalyst. frontiersin.orgnih.gov

| Substrate | Catalyst | Solvent | Key Outcome | Ref |

| cis-3,4-Epoxy amine | 5 mol% La(OTf)₃ | DCE (reflux) | High yield, C3-selective azetidine formation | nih.govbohrium.com |

| cis-3,4-Epoxy amine | La(OTf)₃ | CH₂Cl₂ (reflux) | Tolerates various functional groups | nih.govfrontiersin.org |

Functionalization and Modification of Pre-existing Azetidine Scaffolds

Modification of an existing azetidine ring is a primary strategy for introducing the required functionality at the 3-position.

Achieving regioselective substitution at the C3 position is critical. One effective method involves the intramolecular aminolysis of epoxy amines. For instance, lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This reaction proceeds via a nucleophilic attack of the amine onto the epoxide, with the catalyst controlling the regioselectivity of the ring-opening. The strained nature of the azetidine ring encourages synthetic chemists to develop such strategies. frontiersin.orgnih.gov Another approach involves the thermal isomerization of aziridines to form 3-substituted azetidines, which can then undergo further nucleophilic substitution at the 3-position. rsc.org

Control of stereochemistry is paramount in modern synthetic chemistry. Several methods are employed to synthesize enantiomerically enriched 3-substituted azetidines.

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that allows for the conversion of a racemic mixture entirely into a single, desired enantiomer. wikipedia.orgprinceton.edu This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov For the synthesis of chiral azetidines, a racemic 3-hydroxyazetidine derivative could be subjected to an enzymatic acylation where one enantiomer reacts preferentially. Simultaneously, a racemization catalyst, often a ruthenium complex, interconverts the remaining alcohol enantiomers, allowing for a theoretical yield of up to 100% of the desired stereoisomer. nih.govmdpi.com For a DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For example, (S)-1-Phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically distinct azetidine-2,4-dicarboxylic acids. rsc.org The auxiliary guides the formation of a specific stereocenter, and can be removed in a subsequent step. This approach has been used to prepare C₂-symmetric azetidines whose propionamides can be asymmetrically alkylated. rsc.orgrsc.org

Another notable stereoselective method is the α-lithiation and subsequent electrophile trapping of N-protected azetidin-3-ols. The use of N-thiopivaloylazetidin-3-ol allows for deprotonation at the C2 position, followed by the addition of an electrophile, to yield 2-substituted 3-hydroxyazetidines with high trans-diastereoselectivity. nih.govacs.org

Table 1: Comparison of Stereoselective Methods for 3-Substituted Azetidines

| Method | Principle | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the starting material. | Enzyme (e.g., Lipase), Racemization Catalyst (e.g., Ru-complex) | High yield of a single enantiomer (>95% ee). mdpi.com |

| Chiral Auxiliaries | A chiral molecule temporarily incorporated to direct stereoselective bond formation. | (S)-1-Phenylethylamine | Enantiomerically pure products. rsc.org |

| Diastereoselective Functionalization | A directing group on the azetidine ring controls the approach of a reagent. | N-thiopivaloyl protecting group, s-BuLi, Electrophile | High trans-diastereoselectivity. nih.govacs.org |

Synthesis of the 2-Methoxyacetate Moiety

The 2-methoxyacetate portion of the target molecule is typically synthesized from methoxyacetic acid or its derivatives through standard esterification techniques.

Esterification of Methoxyacetic Acid with Appropriate Alcohols

The most direct route to an ester is the Fischer esterification, which involves reacting a carboxylic acid (methoxyacetic acid) with an alcohol (in this case, 3-hydroxyazetidine) in the presence of a strong acid catalyst. libretexts.orgchemistrytalk.org

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. chemistrytalk.orgorganic-chemistry.org A tetrahedral intermediate is formed, and after proton transfer and elimination of water, the ester is produced. cerritos.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol can be used, or the water formed can be removed, for example, by azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

Transesterification Processes Involving Methoxyacetate (B1198184) Esters

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org For example, methyl 2-methoxyacetate could be reacted with 3-hydroxyazetidine in the presence of an acid or base catalyst to form 3-azetidinyl 2-methoxyacetate and methanol. masterorganicchemistry.com The reaction mechanism under acidic conditions is similar to Fischer esterification, while under basic conditions, it involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com Driving the reaction to completion often involves using a large excess of the starting alcohol or removing the alcohol byproduct by distillation. wikipedia.org

Derivatization from Other Carboxylic Acid Derivatives

To facilitate the esterification, especially with a potentially sensitive alcohol like 3-hydroxyazetidine, methoxyacetic acid can be converted into a more reactive derivative, such as an acyl halide or an anhydride.

Acyl Halides: Methoxyacetyl chloride can be synthesized from methoxyacetic acid by reacting it with reagents like oxalyl chloride or thionyl chloride. chemicalbook.comevitachem.com The resulting acyl chloride is highly reactive and will readily react with 3-hydroxyazetidine, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct, to form the desired ester. shreesulphuric.comsigmaaldrich.com

Anhydrides: Methoxyacetic anhydride is another effective acylating agent. It can be prepared from methoxyacetic acid, for example, by treatment with acetic anhydride. lookchem.com The reaction of methoxyacetic anhydride with 3-hydroxyazetidine would yield the target ester and methoxyacetic acid as a byproduct. This method offers controlled reactivity for esterification reactions.

Table 2: Methods for Synthesizing 2-Methoxyacetate Esters

| Method | Reactants | Key Reagents/Conditions | Byproducts |

|---|---|---|---|

| Fischer Esterification | Methoxyacetic Acid + Alcohol | Strong Acid Catalyst (e.g., H₂SO₄), Heat | Water |

| Transesterification | Methoxyacetate Ester + Alcohol | Acid or Base Catalyst, Heat | Alcohol |

| From Acyl Chloride | Methoxyacetyl Chloride + Alcohol | Base (e.g., Pyridine) | HCl (neutralized by base) |

| From Anhydride | Methoxyacetic Anhydride + Alcohol | Often requires no catalyst, may use a base | Methoxyacetic Acid |

Coupling Strategies for the Final this compound Compound

The synthesis of this compound involves the formation of an ester linkage between the 3-hydroxyazetidine moiety and a 2-methoxyacetic acid derivative. The final coupling of these two key fragments can be achieved through several strategic approaches, each with its own set of advantages and challenges. These strategies primarily include direct esterification, convergent synthesis from activated intermediates, and careful consideration of chemo- and regioselectivity.

Direct Esterification of 3-Azetidinol with Methoxyacetic Acid or Derivatives

Direct esterification represents a straightforward approach to forming the target ester. This method typically involves the reaction of 3-azetidinol with methoxyacetic acid or its derivatives, such as methoxyacetyl chloride or methoxyacetic anhydride. The choice of coupling agents and catalysts is crucial for the efficiency of this transformation.

One common method for direct esterification is the use of carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of 3-azetidinol.

Another approach involves the use of Lewis acids as catalysts. For instance, titanium tetrachloride has been shown to be an effective coupling reagent for the one-pot formation of esters from carboxylic acids and alcohols under mild and neutral conditions mdpi.com. This method often results in high purity and yields of the carboxylic esters mdpi.com. Other Lewis acids that have been employed in esterification reactions include salts of hafnium(IV), zirconium(IV), aluminum, and zinc mdpi.com.

Acid-catalyzed esterification, a classical method, can also be employed. This typically involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. To drive the reaction to completion, the water formed during the reaction is typically removed.

The following table summarizes various conditions that can be applied to the direct esterification of 3-azetidinol.

Table 1: Potential Conditions for Direct Esterification of 3-Azetidinol

| Reagent/Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Methoxyacetic acid, DCC | Dichloromethane | Room Temperature | Formation of dicyclohexylurea byproduct. |

| Methoxyacetic acid, EDC, DMAP | Dichloromethane | Room Temperature | Water-soluble urea byproduct, easier purification. |

| Methoxyacetyl chloride, Triethylamine | Dichloromethane | 0 °C to Room Temperature | Base is required to neutralize the HCl byproduct. |

| Methoxyacetic anhydride, Pyridine | Dichloromethane | Room Temperature | Pyridine acts as a catalyst and base. |

Convergent Synthesis from Key Intermediates

Convergent synthesis offers an alternative and often more efficient route to complex molecules by preparing key fragments separately and then coupling them at a late stage. For this compound, this would involve the synthesis of an activated 3-azetidine derivative and an activated methoxyacetate species.

A potential convergent strategy could be analogous to the synthesis of related azetidine derivatives. For example, the synthesis of tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate involves the reaction of a nucleophilic azetidine with an electrophilic azetidine derivative bearing the methoxyacetate moiety mdpi.com.

In a similar vein, a protected 3-azetidinol could be deprotonated with a base to form a more nucleophilic alkoxide, which can then react with an electrophilic methoxyacetate derivative, such as methyl 2-bromoacetate. However, this approach would require a subsequent methylation step to form the methoxy group. A more direct convergent approach would involve the use of a pre-formed methoxyacetylating agent.

The principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, represent a powerful convergent method for linking molecular fragments, though not directly applicable to this ester synthesis, it highlights the modular nature of convergent strategies nih.gov.

Chemo- and Regioselectivity Considerations in Coupling Reactions

When dealing with multifunctional molecules, chemo- and regioselectivity are paramount to ensure the desired product is formed. In the synthesis of this compound, the primary selectivity issue revolves around the reactivity of the azetidine ring.

Chemoselectivity: The azetidine ring contains both a secondary amine and a hydroxyl group. The amine is generally more nucleophilic than the hydroxyl group. Therefore, during the coupling reaction, there is a potential for N-acylation to compete with the desired O-acylation. To achieve selective O-acylation, the nitrogen atom of the azetidine ring must be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This protecting group reduces the nucleophilicity of the nitrogen, allowing the esterification to occur selectively at the hydroxyl group. The Boc group can then be removed in a subsequent step if the free amine is desired.

Regioselectivity: In cases where the azetidine ring might be asymmetrically substituted, the position of the hydroxyl group becomes a regiochemical consideration. For the synthesis of this compound from 3-azetidinol, this is not a primary concern as the starting material is symmetrical with respect to the other two carbons of the ring. However, in the synthesis of more complex azetidine derivatives, controlling the position of functional group introduction is a critical aspect of the synthetic design.

The study of reaction conditions, such as solvent and temperature, can also play a role in controlling the selectivity of the coupling reaction. The optimization of these parameters is often necessary to maximize the yield of the desired product and minimize the formation of byproducts.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, bonding, and spatial proximity of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the 3-Azetidinyl 2-methoxyacetate molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen are expected to resonate at a lower field (higher ppm value).

Furthermore, the spin-spin coupling patterns (multiplicity and coupling constants, J) reveal the number of neighboring protons, which is crucial for establishing the connectivity of the molecular fragments. The protons of the azetidine (B1206935) ring are expected to exhibit complex coupling patterns due to their diastereotopic nature and restricted bond rotation.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Methoxy Protons (-OCH₃) | 3.3 - 3.5 | Singlet (s) | N/A |

| Methylene (B1212753) Protons (-OCH₂CO-) | 4.0 - 4.2 | Singlet (s) | N/A |

| Azetidine CH Proton (-CH-O-) | 4.8 - 5.2 | Multiplet (m) | - |

| Azetidine CH₂ Protons | 3.5 - 4.0 and 3.0 - 3.5 | Multiplets (m) | - |

| Azetidine NH Proton | Variable (broad singlet) | Broad Singlet (br s) | N/A |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being characteristic of its hybridization and chemical environment. The carbonyl carbon of the ester group is expected to appear significantly downfield (around 170 ppm), while the carbons of the azetidine ring and the methoxy group will resonate at higher fields.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-C=O) | 168 - 172 |

| Methoxy Carbon (-OCH₃) | 58 - 62 |

| Methylene Carbon (-OCH₂CO-) | 65 - 70 |

| Azetidine CH Carbon (-CH-O-) | 60 - 65 |

| Azetidine CH₂ Carbons | 45 - 55 |

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen atom can be influenced by factors such as protonation state and substitution. For this compound, a single signal corresponding to the secondary amine nitrogen in the azetidine ring would be expected.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the azetidine ring and confirming the isolated nature of the methoxy and methylene singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the azetidinyl and 2-methoxyacetate fragments, for example, by observing a correlation between the azetidine CH proton and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the stereochemistry and preferred conformation of the molecule, particularly the orientation of the 2-methoxyacetate group relative to the azetidine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule and for gaining insights into its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and relatively non-volatile molecules like this compound. In positive ion mode, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺.

The high-resolution capability of the mass spectrometer allows for the determination of the accurate mass of this ion to within a few parts per million (ppm). This highly accurate mass measurement enables the unambiguous determination of the elemental formula of the compound, distinguishing it from other potential structures with the same nominal mass.

Expected HRMS (ESI-MS) Data for this compound:

| Ion | Calculated Exact Mass | Observed Exact Mass | Elemental Composition |

| [M+H]⁺ | C₆H₁₂NO₃ | (To be determined experimentally) | C₆H₁₁NO₃ |

Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecular ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. Key expected fragmentations would include the loss of the methoxy group, cleavage of the ester bond, and fragmentation of the azetidine ring. Analysis of these fragments further corroborates the proposed structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing its purity and providing insights into its volatility. The gas chromatograph separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique fingerprint for identification.

The volatility of a compound is a crucial parameter, and GC analysis inherently provides a measure of this property through the retention time. A shorter retention time for this compound under a given set of chromatographic conditions would indicate higher volatility.

For purity assessment, the integration of the peak corresponding to this compound in the gas chromatogram relative to the total peak area provides a quantitative measure of its purity. The identification of any minor peaks would signal the presence of impurities, which can then be identified by their mass spectra.

Hypothetical GC-MS Data for this compound:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium (1 mL/min) |

| Retention Time | 12.5 min |

| Purity (by area %) | 99.5% |

| Major Impurity (RT) | 10.2 min (tentatively identified as a starting material) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules by probing their fragmentation pathways. In an MS/MS experiment, a precursor ion of this compound, typically the molecular ion ([M]+•) or the protonated molecule ([M+H]+), is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The second mass analyzer then separates and detects these product ions, providing a fragmentation spectrum.

By analyzing the masses of the fragment ions, the fragmentation pathway of this compound can be pieced together, offering definitive structural confirmation. The fragmentation pattern is highly specific to the molecule's structure and can reveal information about the connectivity of its atoms and the relative strengths of its chemical bonds.

Hypothetical MS/MS Fragmentation Data for Protonated this compound ([M+H]+):

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Postulated Fragment Structure |

| 144.09 | 102.06 | 42.03 | Loss of ketene (CH2=C=O) |

| 144.09 | 86.07 | 58.02 | Loss of methoxyacetic acid |

| 144.09 | 58.06 | 86.03 | Azetidinium ion |

| 102.06 | 58.06 | 44.00 | Loss of carbon dioxide |

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The principle of FTIR lies in the absorption of infrared radiation by a molecule at specific frequencies that correspond to the vibrational energies of its bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber, which provides a unique fingerprint of the molecule.

For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups: the ester carbonyl (C=O) group, the C-O bonds of the ester and ether, the C-N bond of the azetidine ring, and the C-H bonds of the alkyl and methoxy groups.

Hypothetical FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1120 | Strong | C-O stretch (ether) |

| ~1180 | Medium | C-N stretch (azetidine) |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar or weakly polar bonds, which may be weak or absent in the FTIR spectrum. For instance, symmetric vibrations and bonds within the core of the molecule often produce strong Raman signals.

Hypothetical Raman Spectroscopy Data for this compound:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~2945 | Strong | C-H stretch (symmetric) |

| ~1450 | Medium | CH₂ scissoring |

| ~900 | Strong | Azetidine ring breathing mode |

| ~850 | Medium | C-C skeletal stretch |

Chiroptical Spectroscopic Techniques for Stereochemical Analysis

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

For chiral molecules such as this compound, which may exist as enantiomers, determining the absolute configuration is crucial. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength.

The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned.

Hypothetical ECD Data for (S)-3-Azetidinyl 2-methoxyacetate:

| Wavelength (nm) | ΔA (mdeg) | Transition |

| 210 | +15.2 | n → π* (ester carbonyl) |

| 195 | -8.5 | π → π* (ester carbonyl) |

This hypothetical positive Cotton effect at 210 nm, when matched with the calculated spectrum for the (S)-enantiomer, would confirm the absolute configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical spectroscopic technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is particularly valuable for the stereochemical analysis of chiral molecules, such as this compound, which possesses a stereocenter at the 3-position of the azetidine ring. The interaction of a chiral molecule with plane-polarized light results in different refractive indices for the left and right circularly polarized components of the light, leading to a rotation of the plane of polarization.

The magnitude and sign of this rotation are dependent on the wavelength of the incident light. An ORD spectrum is a plot of the specific rotation [α] against the wavelength (λ). A key feature of an ORD spectrum is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore within the molecule. A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite.

For this compound, the ester carbonyl group (C=O) would be the most significant chromophore for ORD analysis. The Cotton effect associated with the n → π* transition of this carbonyl group would be highly sensitive to the stereochemistry at the adjacent chiral center. By analyzing the sign and magnitude of the Cotton effect, it is possible to deduce the absolute configuration (R or S) of the 3-azetidinyl stereocenter.

Hypothetical ORD Data for this compound Isomers:

While specific experimental ORD data for this compound is not currently available in the public domain, a hypothetical representation of the expected data for the (R) and (S) enantiomers is presented below. This table illustrates the principle of how ORD can distinguish between enantiomers.

| Enantiomer | Sign of Cotton Effect | Peak Wavelength (λ_peak) | Trough Wavelength (λ_trough) |

| (R)-3-Azetidinyl 2-methoxyacetate | Positive | ~310 nm | ~270 nm |

| (S)-3-Azetidinyl 2-methoxyacetate | Negative | ~270 nm | ~310 nm |

Note: The wavelength values are hypothetical and based on typical n → π transitions for ester carbonyls.*

The application of empirical rules, such as the Octant Rule for ketones and related chromophores, could be used to correlate the observed Cotton effect with the spatial arrangement of the atoms around the carbonyl group, thereby confirming the absolute configuration.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's solid-state conformation. For this compound, a single-crystal X-ray diffraction study would be the gold standard for elucidating its molecular architecture.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.

A crystallographic study of this compound would provide several key pieces of information:

Absolute Configuration: For a chiral crystal, anomalous dispersion techniques can be used to unambiguously determine the absolute configuration of the stereocenter, corroborating findings from chiroptical methods like ORD.

Conformation of the Azetidine Ring: The four-membered azetidine ring is known to be puckered. X-ray crystallography would reveal the exact degree of puckering and the preferred conformation in the solid state.

Orientation of the Ester Group: The spatial orientation of the 2-methoxyacetate substituent relative to the azetidine ring, including the key torsional angles, would be precisely defined.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds (if a protonated nitrogen is present) or dipole-dipole interactions, which influence the physical properties of the compound.

Hypothetical Crystallographic Data for this compound:

As with ORD, specific experimental X-ray crystallographic data for this compound is not publicly available. The following table presents a hypothetical set of key crystallographic parameters that could be expected from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 6.5 |

| β (°) | 105 |

| Volume (ų) | 370 |

| Z (molecules per unit cell) | 2 |

| C(ring)-N-C(ring) bond angle (°) | ~88-90 |

| C-O-C(carbonyl) bond angle (°) | ~115 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.

Computational and Theoretical Investigations of 3 Azetidinyl 2 Methoxyacetate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For "3-Azetidinyl 2-methoxyacetate," these methods offer a detailed picture of its electronic behavior and thermodynamic stability.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometries and energies of organic compounds. greeley.orgnih.gov DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms in "this compound" by finding the minimum energy conformation. nih.gov

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | Azetidine (B1206935) C-N | 1.47 Å |

| Bond Length | Azetidine C-C | 1.55 Å |

| Bond Length | Ester C=O | 1.21 Å |

| Bond Length | Ester C-O | 1.34 Å |

| Bond Angle | C-N-C (Azetidine) | 88.5° |

| Bond Angle | O-C=O (Ester) | 124.0° |

| Dihedral Angle | H-C-C-H (Azetidine) | 25.0° |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation, offering increasing accuracy. For "this compound," these methods can be employed to calculate high-accuracy electronic properties such as ionization potential, electron affinity, and dipole moment. While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and obtaining precise electronic property data.

Hypothetical Calculated Electronic Properties of this compound

| Property | Method | Calculated Value |

|---|---|---|

| Total Energy | HF/6-31G(d) | -477.8 Hartree |

| Total Energy | MP2/6-31G(d) | -478.5 Hartree |

| Dipole Moment | HF/6-31G(d) | 2.5 Debye |

| Ionization Potential | MP2/6-31G(d) | 8.9 eV |

| Electron Affinity | HF/6-31G(d) | -0.2 eV |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.compku.edu.cn

For "this compound," FMO analysis can identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The spatial distribution of the HOMO would likely be localized on the nitrogen atom of the azetidine ring and the oxygen atoms of the ester group, indicating these are the primary sites for electron donation. Conversely, the LUMO might be distributed around the carbonyl carbon of the ester group, suggesting it as a potential site for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of "this compound," particularly in its azetidine ring and the rotatable ester linkage, necessitates a thorough conformational analysis to understand its dynamic behavior.

Ring Conformation and Puckering of the Azetidine Moiety

Hypothetical Puckering Parameters for the Azetidine Moiety

| Parameter | Description | Calculated Value |

|---|---|---|

| Puckering Angle (φ) | The angle of the C-C-C plane relative to the C-N-C plane | 28° |

| Energy Barrier to Inversion | The energy required to flatten the ring | 2.5 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only.

Rotational Barriers of the Ester Linkage

The single bonds within the ester linkage of "this compound" allow for rotation, leading to different conformers. The rotation around the C-O single bond of the ester is of particular interest as it dictates the spatial relationship between the azetidine ring and the methoxyacetate (B1198184) group.

Computational methods can be used to calculate the rotational energy profile by systematically changing the relevant dihedral angle and calculating the energy at each step. This analysis reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and how it might bind to a receptor or enzyme.

Hypothetical Rotational Energy Barriers of the Ester Linkage

| Rotational Bond | Dihedral Angle Range | Energy Barrier (kcal/mol) |

|---|---|---|

| Azetidinyl-O-C=O | 0° to 360° | 5.8 |

| O=C-O-CH2 | 0° to 360° | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Intermolecular Interactions and Aggregation Behavior

Computational modeling provides significant insights into the non-covalent forces that govern the interactions of this compound with itself and with other molecules. These intermolecular interactions are crucial in understanding its physical properties, such as boiling point, solubility, and its behavior in condensed phases. Studies on similar small heterocyclic molecules often employ quantum chemical methods to elucidate the nature and strength of these interactions.

The primary intermolecular forces at play for this compound are expected to be dipole-dipole interactions and hydrogen bonding. The presence of nitrogen and oxygen atoms introduces polarity into the molecule, leading to a significant dipole moment. The ester and methoxy groups, along with the azetidine ring's nitrogen, can act as hydrogen bond acceptors, while the N-H group on the azetidine ring can serve as a hydrogen bond donor.

Aggregation behavior, the tendency of molecules to self-assemble, can be predicted through molecular dynamics simulations. These simulations can model the behavior of a large ensemble of this compound molecules over time, revealing preferred orientations and clustering patterns. Such studies can predict the formation of dimers, trimers, or larger aggregates in both gaseous and condensed phases. The stability of these aggregates is determined by the sum of the intermolecular interaction energies.

Interactive Table: Calculated Intermolecular Interaction Energies for this compound Dimers

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-Tail | Dipole-Dipole | -5.8 |

| N-H---O (ester) | Hydrogen Bond | -7.2 |

| N-H---O (methoxy) | Hydrogen Bond | -6.5 |

| Stacked | van der Waals | -3.1 |

Note: The data in this table is illustrative and based on typical values for similar small molecules, as specific computational studies on this compound are not publicly available.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the intricate details of chemical reactions, providing a molecular-level understanding of reaction pathways and the factors that control them. For a molecule like this compound, computational modeling can shed light on its synthesis and subsequent chemical transformations.

The synthesis of this compound likely involves several key steps, each with a corresponding transition state—a high-energy, transient molecular configuration that must be surpassed for the reaction to proceed. Density Functional Theory (DFT) is a commonly used computational method to locate and characterize these transition states. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key indicator of the reaction rate.

For instance, in a potential synthetic route involving the acylation of 3-hydroxyazetidine with 2-methoxyacetyl chloride, computational analysis could identify the transition state for the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acid chloride. Analysis of the transition state geometry can reveal the degree of bond formation and breaking at this critical point in the reaction.

Beyond identifying individual transition states, computational modeling can map out entire reaction pathways, connecting reactants, intermediates, transition states, and products. This provides a comprehensive picture of the reaction mechanism. For the synthesis of azetidine derivatives, computational studies have been used to explore competing reaction pathways, such as the 4-exo-dig versus the 5-endo-dig cyclization in the formation of the azetidine ring. nih.gov

These studies can elucidate the factors that favor one pathway over another, such as steric effects, electronic factors, and the role of catalysts. For this compound, computational analysis could explore, for example, the mechanism of its hydrolysis under acidic or basic conditions, identifying the key intermediates and transition states involved in the cleavage of the ester bond.

Interactive Table: Calculated Activation Energies for a Postulated Synthetic Step of an Azetidine Derivative

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| N-acylation | DFT (B3LYP/6-31G) | PCM (Water) | 15.2 |

| O-acylation | DFT (B3LYP/6-31G) | PCM (Water) | 22.5 |

| Ring Opening | DFT (B3LYP/6-31G*) | PCM (Water) | 35.8 |

Note: This table presents hypothetical data for a related azetidine derivative to illustrate the type of information obtained from transition state analysis. Specific data for this compound is not available.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on this compound were found, the principles of QSRR can be applied to understand how modifications to its structure would affect its chemical behavior.

In a hypothetical QSRR study, a series of analogs of this compound could be synthesized or modeled computationally. For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

The reactivity of each analog would then be measured experimentally or calculated computationally. For example, the rate of a specific reaction, such as hydrolysis, could be determined. By using statistical methods like multiple linear regression or partial least squares, a mathematical model can be developed that correlates the molecular descriptors with the observed reactivity.

Such a model could take the form of:

log(k) = c₀ + c₁σ + c₂Eₛ + ...

where log(k) is the logarithm of the reaction rate constant, σ is an electronic descriptor (like the Hammett constant of a substituent), Eₛ is a steric descriptor (like the Taft steric parameter), and c₀, c₁, and c₂ are coefficients determined from the regression analysis.

These QSRR models can be valuable for predicting the reactivity of new, unsynthesized analogs and for guiding the design of molecules with desired chemical properties.

Chemical Transformations and Reactivity Profiles of 3 Azetidinyl 2 Methoxyacetate

Reactions Involving the Azetidine (B1206935) Ring System

The azetidine ring is notably more stable than the three-membered aziridine ring, yet it is reactive enough to undergo specific transformations that are not readily observed in less strained five- or six-membered heterocyclic systems. rsc.org Its reactivity is often triggered by activation of the nitrogen atom, which enhances the electrophilicity of the ring carbons.

Strain-Release Ring Opening Reactions

The significant strain energy of the azetidine ring facilitates a variety of ring-opening reactions, which are a hallmark of its reactivity. bris.ac.uknih.gov These reactions provide a pathway to synthesize functionalized linear amines, a valuable class of compounds in organic synthesis. bohrium.comnih.gov The process is typically initiated by an attack on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond.

The azetidine ring in 3-Azetidinyl 2-methoxyacetate is relatively inert to direct nucleophilic attack. To enhance its reactivity, the nitrogen atom must first be activated to form a more electrophilic azetidinium ion. This can be achieved by reaction with electrophiles such as alkyl halides or chloroformates. bohrium.com Once activated, the azetidinium salt becomes highly susceptible to ring-opening by a variety of nucleophiles in an S(_N)2 process. bohrium.comnih.gov

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by steric and electronic factors of the substituents on the ring. For a 3-substituted azetidinium ion derived from this compound, nucleophilic attack can occur at either the C2 or C4 position. The outcome is often governed by the nature of the N-substituent and the attacking nucleophile. bohrium.com For instance, in N-alkoxycarbonyl azetidiniums, an alkyl group at C2 typically directs the attack to C4, whereas an electron-withdrawing group at C2 favors attack at C2. bohrium.com

A range of nucleophiles can be employed in these reactions, including halides, amines, and organometallic reagents, leading to a diverse array of acyclic amine products. bohrium.comresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines

| N-Activation Agent | Nucleophile | Position of Attack | Product Type | Ref. |

|---|---|---|---|---|

| Ethyl Chloroformate | Organocuprate | C4 | γ-Amino ester | bohrium.com |

| Benzyl Bromide | Sodium Azide | C2/C4 | γ-Azido amine | bohrium.com |

Electrophilic ring opening is typically initiated by protonation of the azetidine nitrogen, particularly under acidic conditions. In the case of this compound, treatment with a strong acid would generate an azetidinium ion, activating the ring for subsequent nucleophilic attack by the counterion or another nucleophile present in the medium. acs.orgnih.gov This acid-mediated process can lead to the formation of γ-amino alcohols or other functionalized amines, depending on the reaction conditions. The stability of N-substituted azetidines can be compromised in acidic environments, leading to intramolecular ring-opening decomposition if a suitable internal nucleophile is present. acs.orgnih.gov

Lewis acids can also promote the ring opening of azetidines. Catalysts such as La(OTf)(_3) have been shown to facilitate the intramolecular aminolysis of epoxy amines to form azetidines, highlighting the interaction of Lewis acids with both nitrogen and oxygen atoms which could be extrapolated to ring-opening scenarios. frontiersin.org

While less common than nucleophilic or electrophilic pathways, radical-mediated ring-opening of azetidines can occur. These reactions often involve the formation of an aminyl radical, which can undergo subsequent rearrangement and fragmentation. Photochemical methods, such as the aza-Paterno-Büchi reaction, can be used to form azetidines, and related photochemical processes can potentially lead to their ring cleavage. rsc.orgbeilstein-journals.org The specific conditions required for radical ring opening of this compound would likely involve radical initiators or photolysis, but this remains a less explored area of its reactivity.

Functionalization and Derivatization of the Azetidine Nitrogen Atom

The secondary amine in the this compound ring is a key site for chemical modification. The nitrogen atom can be readily functionalized through various common amine reactions, allowing for the synthesis of a wide range of N-substituted derivatives. This is a crucial strategy for modifying the molecule's properties and for its incorporation into larger, more complex structures. nih.gov

Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl azetidines.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the azetidine nitrogen and an aryl group. rsc.orguni-muenchen.de

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated azetidines, which are often used as protecting groups or to modify biological activity.

These functionalizations not only alter the steric and electronic properties of the molecule but also serve as a handle for further synthetic manipulations or for attaching probes and tags. nih.gov

Table 2: Representative N-Functionalization Reactions for Azetidine Systems

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzylazetidine derivative |

| N-Acylation | Acetyl chloride | N-Azetidinyl acetamide derivative |

| N-Arylation | Phenylboronic acid, Cu(OAc)(_2) | N-Phenylazetidine derivative |

Reactions at the Azetidine C-H Bonds (e.g., C-H activation)

Direct functionalization of the C-H bonds of the azetidine ring represents a modern and efficient approach to introduce molecular complexity. This strategy avoids the need for pre-functionalized substrates and allows for the direct installation of new substituents onto the carbon framework of the ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov

For this compound, directing groups can be installed on the nitrogen atom to guide the metal catalyst to specific C-H bonds. For example, a picolinamide directing group can facilitate the palladium-catalyzed arylation of C(sp)-H bonds at positions C2 and C4 of the azetidine ring. nih.gov In some cases, intramolecular C-H amination can lead to the formation of bicyclic azetidine products. nih.gov This methodology provides a pathway to create highly substituted and structurally complex azetidine derivatives that would be challenging to access through traditional methods. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aziridine |

| Azetidinium ion |

| γ-Amino ester |

| γ-Azido amine |

| γ-Amino alkane |

| γ-Amino alcohol |

| La(OTf)(_3) |

| N-Benzylazetidine |

| N-Azetidinyl acetamide |

| N-Phenylazetidine |

| N-Tosylazetidine |

Reactions of the Ester Moiety

The 2-methoxyacetate ester group in the molecule undergoes a variety of well-established reactions common to esters, primarily centered around nucleophilic acyl substitution.

Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

Ester hydrolysis cleaves the ester back to its constituent carboxylic acid and alcohol. This can be achieved under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and an excess of water, the ester is hydrolyzed to 2-methoxyacetic acid and 3-hydroxyazetidine. libretexts.orgdalalinstitute.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pearson.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers and elimination of the 3-hydroxyazetidine molecule yield the carboxylic acid and regenerate the acid catalyst. youtube.com This reaction is an equilibrium process, and the use of a large excess of water drives it towards the products. chemistrysteps.comdalalinstitute.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). masterorganicchemistry.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the azetidin-3-olate anion as the leaving group to form 2-methoxyacetic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the azetidin-3-olate is protonated by the solvent. chemistrysteps.com This final acid-base step is irreversible and drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com

Transesterification Reactions with Various Alcohols

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. byjus.comlscollege.ac.in When this compound is treated with a different alcohol (R'-OH), particularly in the presence of an acid or base catalyst, the 3-azetidinoxy group can be replaced by the new alkoxy group (-OR'). wikipedia.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated to activate the ester towards nucleophilic attack by the incoming alcohol. youtube.com Basic conditions, on the other hand, typically involve the use of an alkoxide (R'O⁻) as a more potent nucleophile. masterorganicchemistry.comyoutube.com In both cases, the reaction proceeds through a tetrahedral intermediate. lscollege.ac.inwikipedia.org To favor the formation of the new ester, the reactant alcohol is often used in large excess, or the displaced 3-hydroxyazetidine is removed from the reaction mixture to shift the equilibrium. lscollege.ac.in

Reduction Reactions of the Ester Group

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the ester to a primary alcohol. masterorganicchemistry.comlibretexts.org The reaction involves two sequential hydride additions. The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form an aldehyde and a lithium azetidin-3-olate salt. masterorganicchemistry.comchemistrysteps.com The intermediate aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol, 2-methoxyethanol, after an acidic workup. chemistrysteps.comlibretexts.orgkhanacademy.org Weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.comcommonorganicchemistry.com

Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered hydride reagent at low temperatures. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. libretexts.orgcommonorganicchemistry.com The reaction is typically performed at -78 °C. At this temperature, DIBAL-H adds one equivalent of hydride to form a stable tetrahedral intermediate. This intermediate does not collapse until an aqueous workup is performed, at which point it hydrolyzes to yield the aldehyde, 2-methoxyacetaldehyde. chemistrysteps.com

Table 2: Summary of Ester Reduction Reactions

| Reagent | Product | Key Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (2-methoxyethanol) | Anhydrous ether or THF, followed by H₃O⁺ workup |

Nucleophilic Acyl Substitution with Amine and Organometallic Reagents

Reaction with Amines (Aminolysis): The ester can react with primary or secondary amines to form amides. This reaction, known as aminolysis, typically requires heating as amines are less nucleophilic than hydroxide or alkoxides. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of 3-hydroxyazetidine to yield N-substituted 2-methoxyacetamide.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are potent nucleophiles that react with esters to produce tertiary alcohols. stackexchange.commasterorganicchemistry.com The reaction proceeds via two successive additions of the organometallic reagent. The first equivalent adds to the carbonyl, forming a tetrahedral intermediate which collapses to expel the azetidin-3-olate and form a ketone. udel.edu This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to form a tertiary alkoxide. udel.eduyoutube.com An acidic workup then protonates the alkoxide to yield the final tertiary alcohol product, where two of the substituents come from the organometallic reagent. masterorganicchemistry.comudel.edu

Orthogonality and Interplay of Functional Groups

The presence of both an azetidine ring and an ester group within the same molecule necessitates careful consideration of their relative reactivities to achieve selective transformations. This concept is known as orthogonality. wikipedia.org Orthogonal protection strategies involve using protecting groups for one functionality that are stable to the conditions required to react the other. fiveable.meorganic-chemistry.org

For example, the azetidine nitrogen is a nucleophilic and basic site. Under acidic conditions required for ester hydrolysis or transesterification, the nitrogen will be protonated, which could alter the reactivity of the molecule or its solubility. Conversely, strong bases or nucleophiles used to react with the ester (e.g., LiAlH₄, Grignard reagents) could potentially react with the N-H proton of the azetidine or even promote ring-opening if the nitrogen is first converted into a better leaving group (e.g., by acylation). bham.ac.uk

To achieve chemoselectivity, one functional group can be "protected" while the other is transformed. For instance, the azetidine nitrogen can be protected with a group like a tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions of saponification or Grignard reactions but can be removed later under acidic conditions that would not affect a newly formed functional group derived from the ester. organic-chemistry.org This allows for the independent manipulation of the two functional sites, which is a cornerstone of modern organic synthesis. fiveable.me The stability of the azetidine ring to various conditions, such as those used for peptide synthesis, highlights its utility as a stable scaffold during complex chemical transformations. nih.gov

Synergistic Effects in Chemical Transformations

While the azetidine and ester moieties in this compound can react selectively, there are instances where their proximate positioning can lead to synergistic or cooperative effects, influencing the outcome of chemical transformations. These effects can be electronic or steric in nature.

One potential synergistic effect involves intramolecular catalysis. The basic nitrogen of the azetidine ring could, under certain conditions, act as an intramolecular catalyst for reactions at the ester carbonyl. For example, in a protic solvent, the azetidine nitrogen could deprotonate a nucleophile, increasing its reactivity towards the nearby ester.

Furthermore, the conformational rigidity imposed by the four-membered ring can influence the stereochemical outcome of reactions at the ester. The azetidine ring can act as a chiral auxiliary or directing group in certain transformations, provided the molecule has a stereocenter.

Conversely, the electron-withdrawing nature of the ester group can influence the reactivity of the azetidine ring. It can decrease the nucleophilicity of the nitrogen atom to some extent through inductive effects, potentially requiring slightly more forcing conditions for N-functionalization compared to an unsubstituted azetidine.

Research on related azetidine-containing compounds has shown that the strained ring can participate in unique rearrangement and ring-expansion reactions, which can be influenced by the nature of the substituent at the 3-position. researchgate.net While specific studies on this compound are not prevalent, it is conceivable that the ester moiety could participate in or influence such transformations.

The table below outlines potential synergistic effects in the chemical transformations of this compound:

| Transformation | Potential Synergistic Effect | Consequence |

| Intramolecular Cyclization | The azetidine nitrogen acts as a nucleophile attacking the ester carbonyl. | Formation of a bicyclic lactam. |

| Ring Expansion | The ester moiety participates in a rearrangement cascade initiated at the azetidine ring. | Formation of a larger heterocyclic system, such as a piperidine derivative. |

| Directed Reduction | The azetidine nitrogen coordinates to a metal catalyst. | Stereoselective reduction of the ester, directed by the azetidine ring. |

It is important to note that the exploration of these synergistic effects is an area of ongoing research, and the specific outcomes will be highly dependent on the reaction conditions and the nature of the reagents employed.

Advanced Applications in Organic Synthesis As a Building Block

Role as a Precursor for Diverse Nitrogen-Containing Heterocycles

Azetidine (B1206935) scaffolds serve as key starting materials for the synthesis of a variety of other heterocyclic systems. The inherent ring strain of the azetidine core can be strategically utilized to drive reactions such as ring expansions, while the functional groups of 3-azetidinyl 2-methoxyacetate derivatives provide handles for building fused and spirocyclic systems.

The ring strain inherent in the azetidine ring makes it a suitable candidate for ring expansion reactions, providing access to larger, less-strained nitrogen heterocycles like pyrrolidines and piperidines. rsc.org These transformations are often driven by the formation of an azetidinium ion intermediate, which is susceptible to nucleophilic attack and subsequent ring opening. For instance, a common strategy involves the intramolecular N-alkylation of an azetidine bearing a side chain with a terminal leaving group, leading to a bicyclic azetidinium ion. This intermediate can then be opened by a nucleophile, resulting in a larger ring system.

While specific examples utilizing this compound are not prevalent, the principle can be applied. The ester functionality could be reduced to a primary alcohol, which, after conversion to a good leaving group (e.g., a tosylate or mesylate), could undergo intramolecular cyclization followed by nucleophilic ring opening to yield substituted pyrrolidines. The regioselectivity of the ring-opening step is a critical factor and can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. scispace.com A stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has also been reported to yield highly substituted methylene azetidines, showcasing another innovative pathway for constructing functionalized four-membered rings that could potentially undergo further transformations. scispace.comnih.gov

The 3-azetidinyl acetate (B1210297) scaffold is well-suited for the construction of intricate fused and spirocyclic systems. Spirocycles, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional nature. nih.govmdpi.com

A primary route to 3-substituted azetidine building blocks starts from N-Boc-3-azetidinone. nih.govarkat-usa.org This ketone can undergo a Horner-Wadsworth-Emmons reaction to form methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.com This α,β-unsaturated ester is an excellent Michael acceptor. The aza-Michael addition of various nitrogen-containing heterocycles (such as pyrazoles, imidazoles, and indoles) to this acceptor leads to the formation of diverse 3,3-disubstituted azetidines. mdpi.combohrium.comresearchgate.net These products are effectively precursors to spirocyclic systems where one ring is the azetidine and the other is the added heterocycle, linked through the C3-N bond.

The resulting products, methyl (1-Boc-3-(heterocyclyl)azetidin-3-yl)acetates, contain multiple functional groups that can be further manipulated. For example, the ester can be hydrolyzed to a carboxylic acid, and the azetidine nitrogen can be deprotected and functionalized, allowing for the creation of more complex fused or spirocyclic architectures. nih.gov

| Entry | Amine Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Azetidine | Methyl (1'-Boc-1,3'-biazetidin-3-yl)acetate | 64 |

| 2 | Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 85 |